AMPK Activator 9 Exhibits α2β1γ1 Isoform Selectivity Distinct from Broad-Spectrum and β1-Preferring Activators
AMPK activator 9 (ZM-6) is reported as a potent activator specifically of the AMPK α2β1γ1 isoform complex with an EC50 of 1.1 µM . This isoform selectivity profile contrasts with several widely used AMPK activators: PF-06409577 demonstrates selectivity for β1-containing isoforms over β2-containing isoforms (EC50 2.18–7.03 nM for β1-containing versus ≥10 µM for β2-containing complexes) ; A-769662 also shows β1-subunit preference with EC50 of 0.8 µM for purified rat liver AMPK ; ZLN024 hydrochloride activates multiple isoform combinations (α1β1γ1 EC50 = 0.42 µM, α2β1γ1 EC50 = 0.95 µM, α1β2γ1 EC50 = 1.1 µM, α2β2γ1 EC50 = 0.13 µM) ; and MK-3903 exhibits potent activation across 10 of 12 pAMPK complexes with EC50 range 8–40 nM . Direct comparative isoform selectivity data for AMPK activator 9 against these specific compounds are not available in public literature; the differentiation presented here is based on reported target isoform specificity from vendor technical documentation .
| Evidence Dimension | AMPK isoform activation specificity |
|---|---|
| Target Compound Data | EC50 = 1.1 µM for α2β1γ1 (specific isoform targeting reported) |
| Comparator Or Baseline | MK-3903: EC50 8-40 nM across 10 pAMPK complexes; ZLN024: EC50 0.13-1.1 µM across 4 isoform combinations; PF-06409577: β1-selective (EC50 2-7 nM) vs β2 (≥10 µM); A-769662: β1-preferring (EC50 0.8 µM) |
| Quantified Difference | AMPK activator 9 is reported specifically for α2β1γ1 activation; MK-3903 activates 10/12 complexes (broad-spectrum); PF-06409577 exhibits >1,400-fold β1/β2 selectivity |
| Conditions | Recombinant AMPK heterotrimeric complex assays; vendor-reported specifications |
Why This Matters
Researchers investigating α2β1γ1-specific AMPK signaling or seeking to avoid confounding effects from broad isoform activation should consider this reported isoform specificity when selecting an AMPK activator tool compound.
